molecular formula C16H18N2O2 B11170409 3-[4-(Benzyloxy)phenyl]-1,1-dimethylurea

3-[4-(Benzyloxy)phenyl]-1,1-dimethylurea

Cat. No.: B11170409
M. Wt: 270.33 g/mol
InChI Key: PDTQHVQMRKBIJU-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-1,1-dimethylurea is a synthetic urea derivative belonging to the phenylurea herbicide class. Structurally, it features a benzyloxy (-OCH₂C₆H₅) substituent at the para position of the phenyl ring attached to the urea backbone, with two methyl groups on one nitrogen atom (N,N-dimethyl substitution). Its molecular formula is C₁₆H₁₈N₂O₂, and its molecular weight is 270.33 g/mol. The compound’s stability and environmental behavior are likely influenced by the electron-donating nature of the benzyloxy substituent, which may affect soil adsorption and degradation rates compared to analogs with halogen or smaller alkoxy groups .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1,1-dimethyl-3-(4-phenylmethoxyphenyl)urea

InChI

InChI=1S/C16H18N2O2/c1-18(2)16(19)17-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,17,19)

InChI Key

PDTQHVQMRKBIJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZYLOXY)PHENYL]-3,3-DIMETHYLUREA typically involves the reaction of 4-(benzyloxy)phenyl isocyanate with 3,3-dimethylurea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZYLOXY)PHENYL]-3,3-DIMETHYLUREA can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can target the urea moiety, potentially leading to the formation of amine derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, or other substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLOXY)PHENYL]-3,3-DIMETHYLUREA involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the urea moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and key characteristics of 3-[4-(Benzyloxy)phenyl]-1,1-dimethylurea with analogous phenylurea herbicides:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Physical State Key Properties/Applications
This compound 4-(Benzyloxy)phenyl C₁₆H₁₈N₂O₂ 270.33 Solid (inferred) Likely high soil adsorption due to lipophilicity; herbicide potential
Diuron 3,4-Dichlorophenyl C₉H₁₀Cl₂N₂O 233.10 Solid Broad-spectrum herbicide; high soil adsorption due to Cl substituents
Linuron 3,4-Dichlorophenyl + methoxy C₉H₁₀Cl₂N₂O₂ 249.10 Solid Selective herbicide; moderate soil mobility
Monuron 4-Chlorophenyl C₉H₁₁ClN₂O 198.65 Solid Pre-emergent use; low water solubility
Chlorotoluron 3-Chloro-4-methylphenyl C₁₀H₁₃ClN₂O 212.68 Solid Cereal crop herbicide; stable in soil
Isoproturon 4-Isopropylphenyl C₁₂H₁₈N₂O 206.29 Solid Persistent in soil; controversial due to groundwater contamination
Difenoxuron 4-(4-Methoxyphenoxy)phenyl C₁₆H₁₈N₂O₃ 298.33 Liquid High soil mobility due to methoxyphenoxy group
Chloroxuron 4-(4-Chlorophenoxy)phenyl C₁₅H₁₄ClN₃O₂ 303.75 Solid Pre-emergent control; low volatility

Key Findings from Structural Comparisons:

Substituent Effects on Lipophilicity: The benzyloxy group in the target compound enhances lipophilicity compared to smaller substituents like chlorine (diuron) or methoxy (linuron). Difenoxuron (liquid state) demonstrates that bulky alkoxy-phenoxy groups (e.g., 4-methoxyphenoxy) can lower melting points, enhancing formulation flexibility .

Environmental Behavior :

  • Chlorinated analogs (e.g., diuron, chloroxuron) exhibit higher soil adsorption due to halogen electronegativity, whereas isoproturon’s isopropyl group contributes to prolonged soil persistence and groundwater contamination risks .
  • The benzyloxy group’s electron-donating nature may reduce photodegradation rates compared to chlorinated derivatives, though this requires experimental validation.

Toxicity and Regulation: Isoproturon’s classification as a hazardous substance highlights the role of substituents in toxicity; the benzyloxy group’s metabolic pathway (e.g., hydrolysis to phenol derivatives) warrants further toxicological study . Chloroxuron’s low volatility and pre-emergent efficacy contrast with difenoxuron’s liquid state, which may influence application methods and environmental exposure .

Notes

Data Limitations : Direct experimental data on this compound’s environmental behavior, toxicity, and degradation pathways are absent in the provided evidence. Inferences are drawn from structural analogs .

Research Gaps : Studies on soil adsorption kinetics, photostability, and ecotoxicological impacts of benzyloxy-substituted ureas are critical for risk assessment .

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